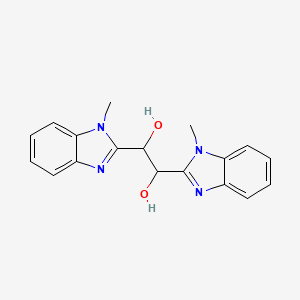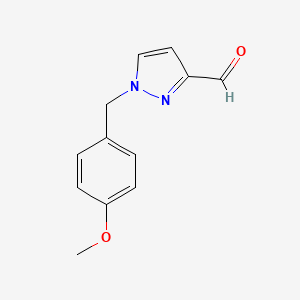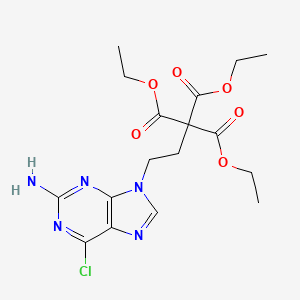
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol is a complex organic compound that features two benzimidazole rings attached to an ethane-1,2-diol backbone. This compound is part of the larger family of imidazole derivatives, which are known for their diverse chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol typically involves the condensation of 1-methyl-1H-benzo[d]imidazole with ethane-1,2-diol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzimidazole rings can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzimidazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce dihydrobenzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol involves its interaction with specific molecular targets. The benzimidazole rings can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol
- 1,2-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)ethane
- 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane
Uniqueness
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol is unique due to the presence of both hydroxyl groups and methyl-substituted benzimidazole rings. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
3256-27-7 |
|---|---|
Molekularformel |
C18H18N4O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1,2-bis(1-methylbenzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C18H18N4O2/c1-21-13-9-5-3-7-11(13)19-17(21)15(23)16(24)18-20-12-8-4-6-10-14(12)22(18)2/h3-10,15-16,23-24H,1-2H3 |
InChI-Schlüssel |
PZJMZESHUAGMHL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C(C(C3=NC4=CC=CC=C4N3C)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8455336.png)









![[2-Methanesulfonyl-2-methyl-1-(2-{5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-imidazol-2-yl}-pyrrolidine-1-carbonyl)-propyl]-carbamic acid methyl ester](/img/structure/B8455408.png)

